8-Bromo-2-hydrazinyl-3-methylquinoline
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Overview
Description
8-Bromo-2-hydrazinyl-3-methylquinoline is a quinoline derivative known for its significant applications in various fields of scientific research. Quinoline derivatives have been extensively studied due to their versatile biological and chemical properties . This compound, with its unique structure, offers potential in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 8-Bromo-2-hydrazinyl-3-methylquinoline typically involves the bromination of 2-methylquinoline followed by the introduction of a hydrazinyl group. The key steps include:
Bromination: 2-methylquinoline is treated with bromine in the presence of a suitable solvent to yield 8-bromo-2-methylquinoline.
Hydrazinylation: The brominated product is then reacted with hydrazine hydrate in ethanol to introduce the hydrazinyl group, forming this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
8-Bromo-2-hydrazinyl-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, converting the hydrazinyl group to an amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include hydrazine hydrate, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-2-hydrazinyl-3-methylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 8-Bromo-2-hydrazinyl-3-methylquinoline involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
8-Bromo-2-hydrazinyl-3-methylquinoline can be compared with other quinoline derivatives, such as:
8-Bromo-2-methylquinoline: Lacks the hydrazinyl group, making it less reactive in certain biological contexts.
2-Hydrazinyl-3-methylquinoline:
The presence of both the bromine and hydrazinyl groups in this compound makes it unique, offering a combination of reactivity and biological activity not found in other similar compounds.
Properties
CAS No. |
1017146-84-7 |
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Molecular Formula |
C10H10BrN3 |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
(8-bromo-3-methylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C10H10BrN3/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)14-12/h2-5H,12H2,1H3,(H,13,14) |
InChI Key |
FRNZBUCLEASDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)Br)N=C1NN |
Origin of Product |
United States |
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